molecular formula C12H17N B11917514 1-Benzyl-2-isopropylaziridine CAS No. 263262-57-3

1-Benzyl-2-isopropylaziridine

Cat. No.: B11917514
CAS No.: 263262-57-3
M. Wt: 175.27 g/mol
InChI Key: QVESLNYWSYTZLR-UHFFFAOYSA-N
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Description

1-Benzyl-2-isopropylaziridine is a strained three-membered heterocyclic compound containing a nitrogen atom within its aziridine ring. The benzyl and isopropyl substituents influence its electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its reactivity is driven by the inherent ring strain of the aziridine system, which facilitates ring-opening reactions under mild conditions.

Properties

CAS No.

263262-57-3

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-benzyl-2-propan-2-ylaziridine

InChI

InChI=1S/C12H17N/c1-10(2)12-9-13(12)8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3

InChI Key

QVESLNYWSYTZLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CN1CC2=CC=CC=C2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-isopropylaziridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted amines and alcohols, depending on the specific reagents and conditions used .

Scientific Research Applications

1-Benzyl-2-isopropylaziridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-2-isopropylaziridine involves its high reactivity due to ring strain. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various molecular targets. These interactions can inhibit enzyme activity or disrupt cellular processes, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, inferences can be drawn from structurally related compounds, including aziridines, piperazines, and benzyl-containing heterocycles. Below is a detailed comparison:

Ring Size and Reactivity

  • 1-Benzyl-2-isopropylaziridine : The three-membered aziridine ring exhibits high ring strain (~27 kcal/mol), leading to rapid nucleophilic ring-opening reactions (e.g., with acids, amines, or thiols) .
  • Piperazine Derivatives (e.g., 1-Benzhydryl-4-methyl-piperazine) : Six-membered rings lack significant strain, resulting in slower reactivity. Piperazines are often used as building blocks for antihistamines (e.g., cyclizine) due to their stability and predictable substitution patterns .
  • Piperidine Derivatives (e.g., Benzyl 4-aminopiperidine-1-carboxylate): These compounds exhibit intermediate reactivity, with applications in drug design (e.g., kinase inhibitors) due to their conformational flexibility .

Substituent Effects

  • The benzyl group in this compound enhances electrophilicity at the nitrogen atom, favoring alkylation or acylation reactions. In contrast, the benzhydryl group in 1-Benzhydryl-4-methyl-piperazine provides steric bulk, reducing undesired side reactions during synthesis .

Physicochemical and Toxicological Data

Property This compound 1-Benzhydryl-4-methyl-piperazine Benzyl 4-aminopiperidine-1-carboxylate
Ring Strain High (~27 kcal/mol) Negligible Negligible
Typical Reactivity Rapid ring-opening Slow alkylation Moderate nucleophilic substitution
Toxicity Profile Not reported in evidence Well-characterized (pharmaceutical use) Limited data; precaution required

Biological Activity

1-Benzyl-2-isopropylaziridine is a nitrogen-containing heterocyclic compound characterized by its three-membered aziridine ring structure, which includes a benzyl group at the first position and an isopropyl group at the second position. This unique structural configuration imparts distinctive chemical and biological properties, making it of interest in various fields, particularly medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C12H17N
  • Chemical Structure : The aziridine ring contributes to the compound's reactivity and potential biological activity. The presence of bulky substituents (benzyl and isopropyl) enhances its stability compared to other aziridine derivatives.

Biological Activity Overview

This compound has been evaluated for its biological activities, particularly in antimicrobial and anticancer domains. Research indicates that aziridine derivatives often exhibit significant pharmacological properties, including:

  • Antimicrobial Activity : Studies have shown that various aziridine compounds can act as antimicrobial agents against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound demonstrated promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity : The cytotoxic effects of aziridine derivatives have been assessed in vitro using various cell lines. Research has indicated that certain aziridines exhibit lower toxicity while maintaining effective antimicrobial properties, making them suitable candidates for further development .

Antimicrobial Studies

A detailed examination of the antimicrobial properties of aziridine derivatives, including this compound, revealed the following findings:

CompoundMIC (µg/mL)Target BacteriaActivity Level
This compound16–32Staphylococcus aureusModerate
Related Aziridine A8–16MRSAHigh
Related Aziridine B128–256Klebsiella pneumoniaeLow

The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds against specific bacterial strains. Notably, this compound showed moderate activity against Staphylococcus aureus, while some related compounds exhibited higher efficacy against Methicillin-resistant strains (MRSA) .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial activity of various aziridines, this compound was tested alongside other derivatives. The results indicated that while it exhibited moderate antibacterial properties, modifications to its structure could enhance its efficacy significantly. For example, substituting the isopropyl group with a smaller alkyl group improved activity against S. aureus .

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxicity of aziridines on human tumor cell lines (HeLa). The study found that this compound displayed lower cytotoxicity compared to traditional chemotherapeutics while retaining significant antimicrobial properties. This dual functionality presents it as a candidate for further research into combined therapeutic applications .

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